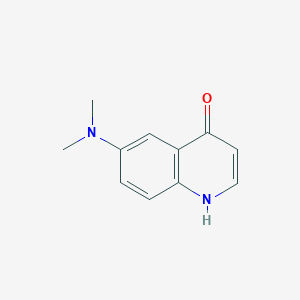
6-(Dimethylamino)quinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethylamino)quinolin-4-ol is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by the presence of a dimethylamino group at the 6th position and a hydroxyl group at the 4th position of the quinoline ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)quinolin-4-ol can be achieved through various methods. One common approach involves the cyclization of suitable aniline-type precursors using classic methods for quinoline ring assembly, such as the Skraup reaction or the Doebner-Miller synthesis . These methods typically involve the use of glycerol and sulfuric acid or α,β-unsaturated carbonyl compounds like crotonaldehyde.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis, solvent-free reaction conditions, or the use of recyclable catalysts . These methods aim to produce the compound in a greener and more sustainable manner.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Dimethylamino)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like hydrobromic acid (HBr) or boron tribromide (BBr3) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Quinolones in the hydroxy form stabilized by intramolecular hydrogen bonding.
Applications De Recherche Scientifique
6-(Dimethylamino)quinolin-4-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(Dimethylamino)quinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or interfere with cellular processes by binding to specific receptors or proteins. The exact mechanism can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)quinoline: Similar in structure but lacks the hydroxyl group at the 4th position.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8th position instead of the 4th position.
6-Methoxyquinoline: Features a methoxy group at the 6th position instead of a dimethylamino group.
Uniqueness
6-(Dimethylamino)quinolin-4-ol is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
6-(dimethylamino)-1H-quinolin-4-one |
InChI |
InChI=1S/C11H12N2O/c1-13(2)8-3-4-10-9(7-8)11(14)5-6-12-10/h3-7H,1-2H3,(H,12,14) |
Clé InChI |
HFQAGLMNNSVOPN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)NC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)



![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)
![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)




